molecular formula C11H13NO2 B597996 (S)-1-AMINO-1,2,3,4-TETRAHYDRO-NAPHTHALENE-1-CARBOXYLIC ACID CAS No. 197379-82-1

(S)-1-AMINO-1,2,3,4-TETRAHYDRO-NAPHTHALENE-1-CARBOXYLIC ACID

Cat. No.: B597996
CAS No.: 197379-82-1
M. Wt: 191.23
InChI Key: WIYFEDPFIIDANF-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-AMINO-1,2,3,4-TETRAHYDRO-NAPHTHALENE-1-CARBOXYLIC ACID is an organic compound that belongs to the class of amino acids It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-AMINO-1,2,3,4-TETRAHYDRO-NAPHTHALENE-1-CARBOXYLIC ACID typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available naphthalene derivatives.

    Hydrogenation: The naphthalene derivative undergoes hydrogenation to form tetrahydronaphthalene.

    Amination: The tetrahydronaphthalene is then subjected to amination reactions to introduce the amino group.

    Carboxylation: Finally, carboxylation reactions are performed to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale production. This includes the use of catalysts to increase reaction efficiency and yield, as well as purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-AMINO-1,2,3,4-TETRAHYDRO-NAPHTHALENE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted amides.

Scientific Research Applications

(S)-1-AMINO-1,2,3,4-TETRAHYDRO-NAPHTHALENE-1-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-AMINO-1,2,3,4-TETRAHYDRO-NAPHTHALENE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity.

Comparison with Similar Compounds

Similar Compounds

    1-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid: The non-chiral version of the compound.

    2-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid: A positional isomer with the amino group at a different position.

    1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: Another positional isomer with the carboxylic acid group at a different position.

Uniqueness

(S)-1-AMINO-1,2,3,4-TETRAHYDRO-NAPHTHALENE-1-CARBOXYLIC ACID is unique due to its specific chiral configuration, which can impart distinct biological activity and selectivity in its interactions with molecular targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

197379-82-1

Molecular Formula

C11H13NO2

Molecular Weight

191.23

IUPAC Name

(1S)-1-amino-3,4-dihydro-2H-naphthalene-1-carboxylic acid

InChI

InChI=1S/C11H13NO2/c12-11(10(13)14)7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7,12H2,(H,13,14)/t11-/m0/s1

InChI Key

WIYFEDPFIIDANF-NSHDSACASA-N

SMILES

C1CC2=CC=CC=C2C(C1)(C(=O)O)N

Synonyms

1-Naphthalenecarboxylicacid,1-amino-1,2,3,4-tetrahydro-,(1S)-(9CI)

Origin of Product

United States

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